2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide is an organic compound with a complex structure that includes a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms the thienopyrimidine core, which is then further functionalized to introduce the butyl, dioxo, and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups into the molecule.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine: Shares a similar thienopyrimidine core but lacks the chlorophenyl and acetamide groups.
3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine: Similar core structure but different functional groups.
Uniqueness
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18ClN3O3S |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-3-8-21-17(24)16-14(7-9-26-16)22(18(21)25)11-15(23)20-13-6-4-5-12(19)10-13/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23) |
InChI Key |
VQRWLRMUASPEPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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